

A Technical Guide to the Spectroscopic Data of Ethyl 3-(trifluoromethyl)benzoate

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Compound of Interest

Compound Name: *Ethyl 3-(trifluoromethyl)benzoate*

Cat. No.: *B1295495*

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Ethyl 3-(trifluoromethyl)benzoate**. It is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure:

Chemical Formula: $C_{10}H_9F_3O_2$ Molecular Weight: 218.17 g/mol CAS Number: 76783-59-0[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Ethyl 3-(trifluoromethyl)benzoate**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: $CDCl_3$

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.26	s	1H	Ar-H	
8.21	d	7.8	1H	Ar-H
7.81	d	7.8	1H	Ar-H
7.58	t	7.8	1H	Ar-H
4.43	q	7.1	2H	-OCH ₂ CH ₃
1.42	t	7.1	3H	-OCH ₂ CH ₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃

Chemical Shift (δ) ppm	Assignment
164.9	C=O
133.0	Ar-C
132.2 (q, J = 33.0 Hz)	Ar-C-CF ₃
131.5	Ar-C
129.8 (q, J = 3.8 Hz)	Ar-C
129.1	Ar-C
126.5 (q, J = 3.8 Hz)	Ar-C
123.5 (q, J = 272.5 Hz)	-CF ₃
61.7	-OCH ₂ CH ₃
14.3	-OCH ₂ CH ₃

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3070-2900	Medium	C-H stretch (Aromatic and Aliphatic)
1726	Strong	C=O stretch (Ester)[2]
1320	Strong	C-F stretch
1280, 1130	Strong	C-O stretch (Ester)
1170	Strong	C-F stretch
750	Strong	C-H bend (meta-disubstituted benzene)

MS (Mass Spectrometry) Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
218	45	[M] ⁺ (Molecular Ion)
190	10	[M - C ₂ H ₄] ⁺
173	100	[M - OCH ₂ CH ₃] ⁺
145	60	[M - OCH ₂ CH ₃ - CO] ⁺
125	15	[C ₇ H ₄ F ₂] ⁺
95	20	[C ₆ H ₄ F] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Approximately 10-20 mg of **Ethyl 3-(trifluoromethyl)benzoate** is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- The solution is transferred to a 5 mm NMR tube.

- Data Acquisition:
 - The NMR spectra are recorded on a 400 MHz spectrometer.
 - For ^1H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds.
 - For ^{13}C NMR, a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance and sensitivity of the ^{13}C nucleus. A relaxation delay of 2-5 seconds is used.
- Data Processing:
 - The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum.
 - Phase and baseline corrections are applied to the spectrum.
 - The chemical shifts are referenced to the TMS signal.
 - Integration of the peaks in the ^1H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - A thin film of the liquid sample is prepared by placing a drop of **Ethyl 3-(trifluoromethyl)benzoate** between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

- Alternatively, for a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
- Data Acquisition:
 - The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
 - A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded.
 - The sample is then placed in the spectrometer's beam path, and the sample spectrum is recorded.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .
- Data Processing:
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).
 - The characteristic absorption bands are identified and assigned to the corresponding functional groups and vibrational modes.

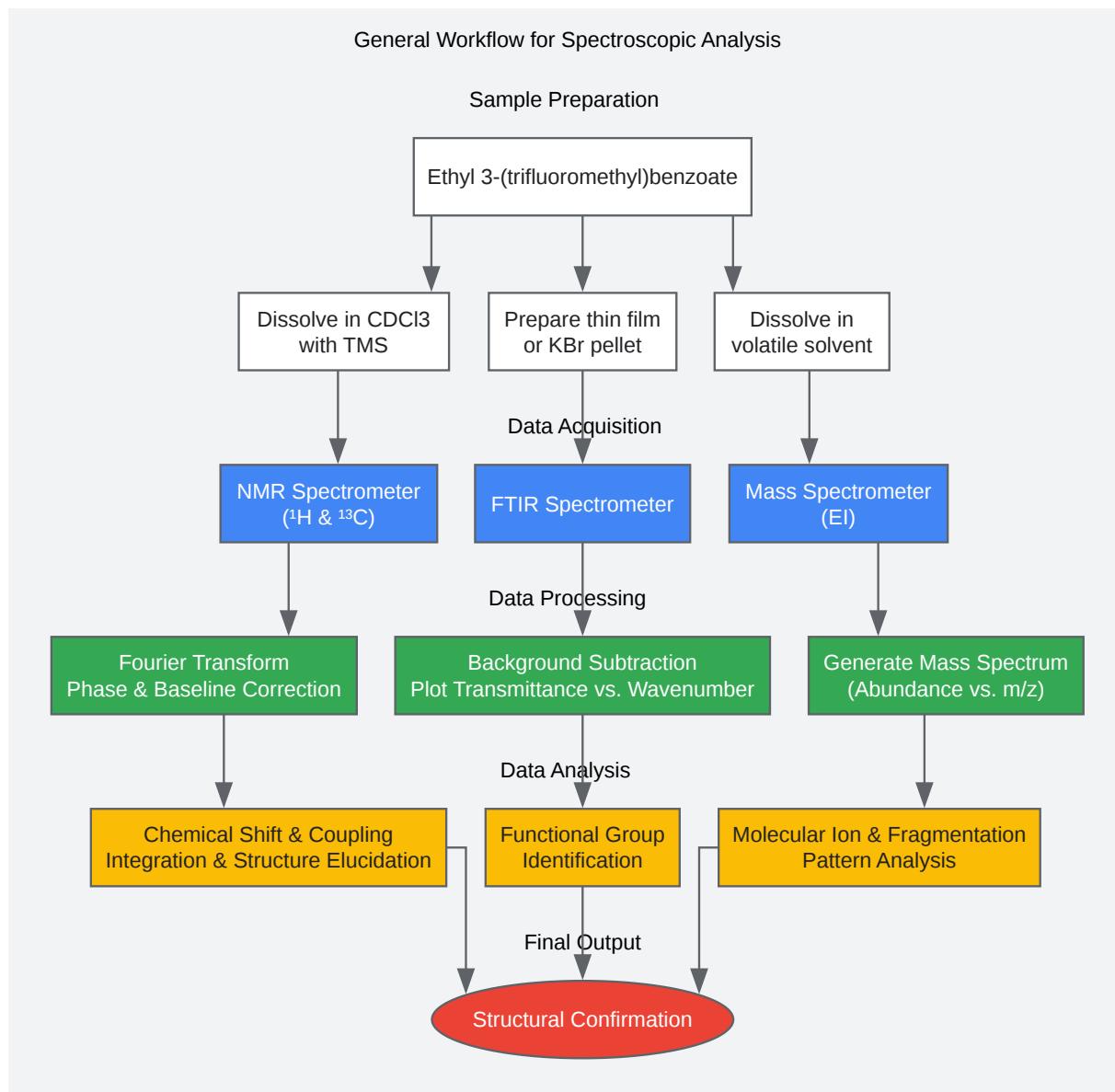
Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - A dilute solution of **Ethyl 3-(trifluoromethyl)benzoate** in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.
 - For Electron Ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
- Mass Analysis:
 - The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Data Processing:
 - The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
 - The molecular ion peak is identified, which corresponds to the molecular weight of the compound.
 - The fragmentation pattern is analyzed to provide information about the structure of the molecule. The fragmentation of ethyl benzoate typically involves the loss of the ethoxy radical to form a stable acylium ion.[3]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Ethyl 3-(trifluoromethyl)benzoate**.



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Caption: Workflow of Spectroscopic Analysis.

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